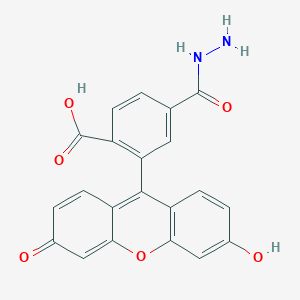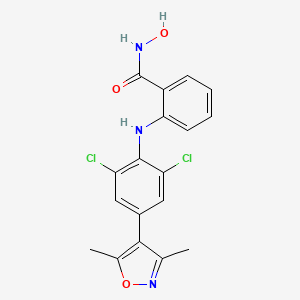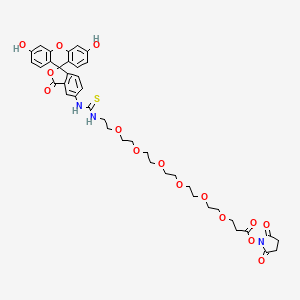
Fluorescein-PEG6-NHS ester
Vue d'ensemble
Description
Fluorescein-PEG6-NHS ester is a fluorescein-labeled PEG derivative containing an NHS group . This compound enables labeling for antibodies and other purified proteins at primary amines (lysine side chains) . The hydrophilic PEG spacer arm increases solubility in aqueous media .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of this compound is C40H45N3O15S . It has a molecular weight of 839.9 g/mol . The structure includes a fluorescein functional group, a PEG molecular weight, and a carboxylic acid .Chemical Reactions Analysis
This compound is used in post-synthetic modification of RNA based on N-hydroxysuccinimide (NHS) coupling reaction . This strategy introduces a fluorophore to samples and is an economic, efficient, and simple strategy .Physical And Chemical Properties Analysis
This compound has a molecular weight of 839.9 g/mol . It is a solid substance . The compound should be stored at -20°C in the dark .Applications De Recherche Scientifique
Étiquetage des protéines
Fluorescein-PEG6-NHS ester est couramment utilisé dans l'étiquetage des protéines {svg_1}. L'ester NHS de la fluorescéine marque efficacement les anticorps et autres protéines purifiées aux amines primaires (chaînes latérales de la lysine) {svg_2}.
Sondes immunofluorescentes
Ce composé est utilisé pour marquer les anticorps afin de les utiliser comme sondes immunofluorescentes {svg_3} {svg_4}. Cela permet de visualiser la distribution des anticorps dans un échantillon.
Étiquetage des oligonucléotides
This compound est utilisé pour marquer les oligonucléotides pour les sondes d'hybridation {svg_5} {svg_6}. Cela aide à la détection et à la localisation de séquences d'ADN ou d'ARN spécifiques dans les échantillons.
Microscopie à fluorescence
Il est utilisé en microscopie à fluorescence {svg_7}. La fluorescéine fournit un signal fluorescent qui peut être détecté et visualisé sous un microscope à fluorescence.
Cytométrie en flux
This compound est utilisé en cytométrie en flux {svg_8}. La fluorescéine fournit un signal fluorescent qui peut être détecté par un cytomètre en flux, permettant l'analyse des caractéristiques physiques et chimiques des particules dans un fluide lorsqu'il traverse l'instrument.
Western Blotting
Il est utilisé en Western blotting {svg_9}. La fluorescéine fournit un signal fluorescent qui peut être détecté sur un blot, permettant l'identification de protéines spécifiques.
ELISA
This compound est utilisé dans les tests ELISA (enzyme-linked immunosorbent assay) {svg_10}. La fluorescéine fournit un signal fluorescent qui peut être détecté dans un lecteur ELISA, permettant la quantification des antigènes ou des anticorps dans un échantillon.
Détection des protéines dans les gels
Il est utilisé pour détecter les protéines dans les gels {svg_11} {svg_12}. La fluorescéine fournit un signal fluorescent qui peut être détecté sur un gel, permettant l'identification de protéines spécifiques.
Mécanisme D'action
Target of Action
Fluorescein-PEG6-NHS ester is primarily targeted towards antibodies and other purified proteins at primary amines, specifically the lysine side chains . This compound is used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which contain two different ligands connected by a linker .
Mode of Action
The compound contains a fluorescein label and an NHS (N-Hydroxysuccinimide) group. The NHS group is reactive and forms a covalent bond with primary amines, typically the ε-amino group of lysine residues in proteins . This enables the labeling of antibodies and other purified proteins .
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This ternary complex leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Pharmacokinetics
The hydrophilic peg spacer arm in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the labeling of antibodies and other purified proteins at primary amines . When used in the synthesis of PROTACs, it leads to the selective degradation of target proteins .
Safety and Hazards
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H45N3O15S/c44-27-2-5-31-33(24-27)56-34-25-28(45)3-6-32(34)40(31)30-4-1-26(23-29(30)38(49)57-40)42-39(59)41-10-12-51-14-16-53-18-20-55-22-21-54-19-17-52-15-13-50-11-9-37(48)58-43-35(46)7-8-36(43)47/h1-6,23-25,44-45H,7-22H2,(H2,41,42,59) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSZEPYWIPLVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H45N3O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101099156 | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1818294-35-7 | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-azatricosanoic acid, 23-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-23-thioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101099156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




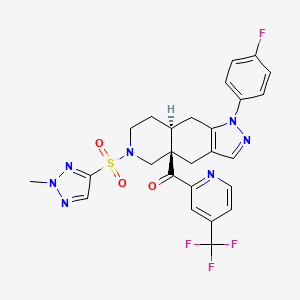
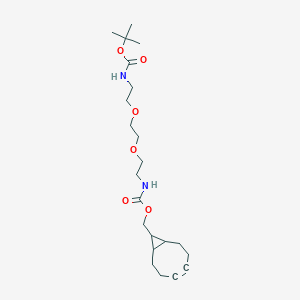


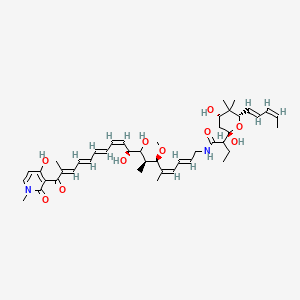

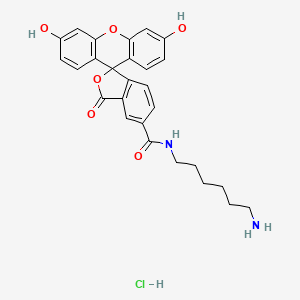
![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)
